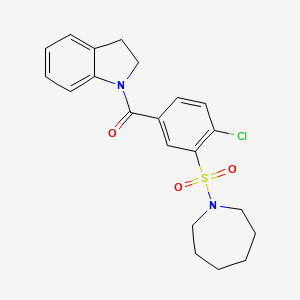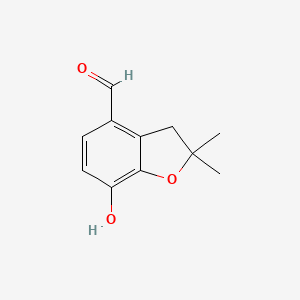![molecular formula C16H23ClN2O4 B14797448 tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate](/img/structure/B14797448.png)
tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-N,N-DiBoc 4-chloro-benzene-1,3-diamine is a chemical compound that has garnered significant attention in various fields of research, including medical, environmental, and industrial applications. It is a derivative of benzene and has a molecular formula of C18H23ClN2O4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine typically involves the protection of the amine groups with Boc (tert-butoxycarbonyl) protecting groups. The process generally starts with the chlorination of benzene-1,3-diamine, followed by the introduction of Boc protecting groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The industrial methods are optimized for efficiency and cost-effectiveness, often employing advanced techniques such as continuous flow synthesis.
化学反応の分析
Types of Reactions
3-N,N-DiBoc 4-chloro-benzene-1,3-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions to yield the free amine groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are commonly used to remove Boc protecting groups.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzene derivatives, while deprotection reactions result in the formation of free amine groups.
科学的研究の応用
3-N,N-DiBoc 4-chloro-benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is utilized in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting groups play a crucial role in modulating the compound’s reactivity and stability. Upon deprotection, the free amine groups can interact with specific molecular targets, leading to various biological effects. The pathways involved in these interactions are often studied using advanced techniques such as molecular docking and biochemical assays.
類似化合物との比較
Similar Compounds
- 3-N,N-DiBoc 4-fluoro-benzene-1,3-diamine
- 3-N,N-DiBoc 4-bromo-benzene-1,3-diamine
- 3-N,N-DiBoc 4-iodo-benzene-1,3-diamine
Uniqueness
Compared to its analogs, 3-N,N-DiBoc 4-chloro-benzene-1,3-diamine is unique due to the presence of the chlorine atom, which imparts distinct chemical properties such as reactivity and stability. The chlorine atom can participate in specific substitution reactions that are not possible with other halogens, making this compound particularly valuable in synthetic chemistry and drug development.
特性
分子式 |
C16H23ClN2O4 |
|---|---|
分子量 |
342.82 g/mol |
IUPAC名 |
tert-butyl N-[2-chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C16H23ClN2O4/c1-15(2,3)22-13(20)18-10-7-8-11(17)12(9-10)19-14(21)23-16(4,5)6/h7-9H,1-6H3,(H,18,20)(H,19,21) |
InChIキー |
VANWJTQBCKFLNP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B14797372.png)


![Spiro[cyclopropane-1,6'-pyrazolo[5,1-b][1,3]oxazine]-2'-carbonyl chloride](/img/structure/B14797398.png)
![Tert-butyl 3-[benzyl(phenylmethoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B14797412.png)





![2-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}benzonitrile](/img/structure/B14797439.png)
![7-Chloro-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-2-amine](/img/structure/B14797452.png)
![2-amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14797453.png)
